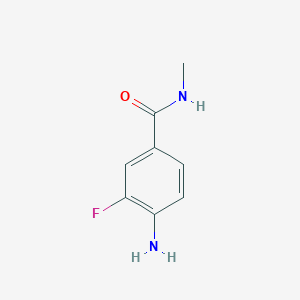

4-amino-3-fluoro-N-methylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-3-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBSQFIZISUXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90663-31-3 | |

| Record name | 4-amino-3-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context of 4 Amino 3 Fluoro N Methylbenzamide

Strategies for the Synthesis of this compound and Related Isomers

The synthesis of this compound can be approached through several established synthetic organic chemistry pathways. While specific literature detailing its synthesis is not abundant, general methods for the formation of substituted benzamides can be applied.

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. In a hypothetical pathway to this compound, a suitable aldehyde or ketone precursor would react with an amine, followed by reduction of the intermediate imine.

It is important to note that the choice of reducing agent is critical. Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces imines in the presence of aldehydes, which can be beneficial in preventing side reactions.

The formation of the amide bond is a cornerstone of organic synthesis. Traditional methods for synthesizing benzamides often involve the coupling of a carboxylic acid with an amine. For the synthesis of this compound, this would typically involve the reaction of 4-amino-3-fluorobenzoic acid with methylamine (B109427).

To facilitate this reaction, the carboxylic acid is usually activated. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with methylamine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to promote the amide bond formation directly from the carboxylic acid and amine.

Another approach involves the amination of an ester derivative of 4-amino-3-fluorobenzoic acid. For instance, methyl 4-amino-3-fluorobenzoate could be treated with methylamine in a nucleophilic acyl substitution reaction to yield the desired benzamide. This method can sometimes be advantageous as esters are often more stable and easier to handle than acyl chlorides.

Synthesis of Positional Isomers and Analogues (e.g., 4-amino-2-fluoro-N-methylbenzamide)

The synthesis of positional isomers, such as 4-amino-2-fluoro-N-methylbenzamide, is well-documented, particularly due to its role as a key intermediate in the synthesis of pharmaceuticals like Enzalutamide (B1683756). The development of its synthesis from traditional, often harsh methods to more environmentally friendly protocols provides a clear example of the evolution of green chemistry in industrial processes.

Historically, the synthesis of compounds like 4-amino-2-fluoro-N-methylbenzamide relied on methods that, while effective, posed significant environmental and safety challenges. A common strategy involved the use of strong, often toxic, oxidizing and reducing agents.

For example, the oxidation of a substituted toluene (B28343) to a benzoic acid, a key step in the synthesis, was often carried out using potent oxidants like chromium trioxide (CrO₃). researchgate.net While effective, chromium compounds are highly toxic and carcinogenic, and their use results in hazardous waste that is difficult and costly to dispose of properly.

Table 1: Limitations of Traditional Synthetic Routes

| Limitation | Description | References |

| Toxic Reagents | Use of hazardous chemicals like chromium trioxide. | researchgate.net |

| Wastewater Generation | Production of large volumes of contaminated water. | researchgate.netgoogle.com |

| Sludge Production | Generation of difficult-to-dispose iron sludge from reductions. | researchgate.net |

| Low Atom Economy | Inefficient use of starting materials, leading to more waste. | google.com |

| Safety Concerns | Handling of corrosive and toxic substances poses risks to workers. | researchgate.net |

A cornerstone of the greener synthesis of 4-amino-2-fluoro-N-methylbenzamide is the replacement of toxic chromium-based oxidants with potassium permanganate (B83412) (KMnO₄) for the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. researchgate.netpatsnap.com Potassium permanganate is a strong, yet less toxic, oxidizing agent. researchgate.net

The reaction is typically carried out in water, a green solvent, and often in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or triethylbenzylammonium chloride, to facilitate the reaction between the aqueous permanganate and the organic toluene derivative. patsnap.com This method provides good yields, with reports of around 74%. researchgate.net The primary byproduct, manganese dioxide (MnO₂), is considerably less hazardous than chromium waste and can be more easily managed. While the use of potassium permanganate is a significant improvement, the reaction conditions, such as temperature and rate of addition, need to be carefully controlled to minimize side reactions and maximize yield. sciencemadness.orgmagtech.com.cn

Table 2: Green Synthesis of 4-amino-2-fluoro-N-methylbenzamide

| Step | Reaction | Reagents | Yield | Key Advantages | References |

| 1 | Oxidation | 2-fluoro-4-nitrotoluene, KMnO₄, Phase Transfer Catalyst | ~74% | Avoids toxic chromium reagents. | researchgate.netpatsnap.com |

| 2 | Chlorination & Amination | 2-fluoro-4-nitrobenzoic acid, SOCl₂, Methylamine | ~95% | Efficient conversion to the amide. | researchgate.netchemicalbook.com |

| 3 | Hydrogenation | 2-fluoro-N-methyl-4-nitrobenzamide, H₂, Pd/C | ~98% | Clean reduction, avoids iron sludge. | researchgate.netgoogle.com |

Development of Green and Efficient Synthetic Protocols

Catalytic Hydrogenation (e.g., Pd/C catalyzed hydrogenation)

Catalytic hydrogenation is a widely employed and environmentally friendly method for the reduction of nitro groups to amines. In the context of synthesizing fluorinated benzamides, this reaction is pivotal. While direct literature for the catalytic hydrogenation of 3-fluoro-4-nitro-N-methylbenzamide to this compound is not extensively detailed, the synthesis of the isomeric 4-amino-2-fluoro-N-methylbenzamide provides a well-documented analogous process. google.comresearchgate.netguidechem.com This process typically involves the reduction of 2-fluoro-4-nitro-N-methylbenzamide using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comresearchgate.net

The reaction is generally carried out in an organic solvent such as methanol (B129727), ethanol, or ethyl acetate. google.comrsc.org The process is known for its high efficiency, with reported yields often exceeding 98%. google.comresearchgate.net The mild reaction conditions and the ability to recycle the catalyst make this a preferred industrial method. google.comguidechem.com

Table 1: Catalytic Hydrogenation Conditions for a Related Isomer

| Starting Material | Catalyst | Solvent | Pressure (atm) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-fluoro-4-nitro-N-methylbenzamide | 10% Pd/C | Ethyl Acetate | 10 | Room Temp | 98.1 | google.com |

| 2-fluoro-4-nitro-N-methylbenzamide | 10% Pd/C | Propyl Acetate | 2 | Room Temp | 98.2 | google.com |

It is reasonable to extrapolate that similar conditions would be effective for the reduction of 3-fluoro-4-nitro-N-methylbenzamide to yield the target compound, this compound.

Phase Transfer Catalysis in Intermediate Preparation

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions. In the synthesis of fluorinated benzamide intermediates, PTC has been utilized, particularly in the oxidation of substituted toluenes to benzoic acids.

For the synthesis of the isomeric 2-fluoro-4-nitrobenzoic acid, a precursor to 4-amino-2-fluoro-N-methylbenzamide, 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate in the presence of a phase transfer catalyst. researchgate.net This method has been shown to produce the desired benzoic acid in good yield (74%). researchgate.net The use of PTC is crucial for the efficient interaction between the aqueous permanganate solution and the organic toluene derivative. crdeepjournal.org

While direct application of PTC for the synthesis of this compound intermediates is not explicitly documented in readily available literature, the principles of PTC suggest its potential utility in various steps, such as alkylation or oxidation reactions, that may be involved in different synthetic routes to the target molecule. crdeepjournal.orgorganic-chemistry.orgnih.gov

Multi-Step Synthesis of Key Intermediates

The synthesis of this compound and its derivatives is often part of a larger, multi-step synthetic sequence, especially in the context of drug development. A notable example is the synthesis of Apalutamide, where a key intermediate is derived from a related benzamide structure.

One documented multi-step synthesis starts with 2-fluoro-4-bromo-N-methylbenzamide. This intermediate undergoes a substitution reaction with 1-aminocyclobutane-1-carboxylic acid hydrochloride in the presence of a copper catalyst (CuCl) and a base (potassium carbonate) in a solvent like DMF. google.com This reaction is significant as it establishes the 3-fluoro substitution pattern relative to the newly formed amino linkage, leading to the formation of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid. google.com This intermediate contains the core structure of this compound with a substituent on the amino group.

Table 2: Multi-Step Synthesis of a Key Apalutamide Intermediate

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature | Product | Yield (%) | Purity (%) | Reference |

|---|

This synthetic strategy highlights how the specific 3-fluoro isomer can be accessed through nucleophilic aromatic substitution, where the bromine atom is displaced by an amine.

Derivatization Strategies Utilizing the Benzamide Core

The this compound scaffold is a versatile platform for further chemical modifications to generate a diverse range of complex molecules with potential biological activities. The primary amino group and the aromatic ring are the main sites for these derivatization reactions.

Amide Coupling Reactions

The amino group of this compound can readily participate in amide coupling reactions with various carboxylic acids or their activated derivatives (e.g., acyl chlorides). These reactions are fundamental in peptide synthesis and for linking different molecular fragments. researchgate.net Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt), or thionyl chloride to form an acyl chloride intermediate, can be employed. researchgate.net

An example of a related transformation is the acylation of the amino group in the synthesis of more complex structures. uni.lu These reactions typically proceed with high yields and are a reliable method for extending the molecular framework from the benzamide core.

Coupling with Heterocyclic Systems

The amino group of this compound can be coupled with various heterocyclic systems, a common strategy in the design of bioactive molecules. This can be achieved through several types of reactions, including nucleophilic aromatic substitution or condensation reactions.

In the synthesis of Apalutamide, the intermediate 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate undergoes a ring-closing reaction with 2-cyano-3-trifluoromethyl-5-isothiocyanato pyridine. google.com This reaction forms a thiohydantoin heterocyclic ring system attached to the benzamide core.

Another example involves the reaction of a related aminofluorophenoxy derivative with a picolinamide (B142947) (a pyridine-based amide), demonstrating the feasibility of coupling the fluorinated aniline (B41778) moiety with nitrogen-containing heterocycles. bldpharm.com

Formation of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The this compound core can be incorporated into such frameworks.

A prominent example is the formation of the spiro-thiohydantoin ring in the synthesis of Apalutamide. google.com The reaction between the amino-cyclobutane-carboxylate intermediate and the isothiocyanate-pyridine derivative directly constructs the spirocyclic system. google.com

More advanced methods for creating spirocycles, such as Rh(III)-catalyzed C-H activation and annulation, have been developed for related structures. For instance, spiro-[indene-proline] derivatives have been synthesized through a [3+2]-annulation reaction, showcasing a modern approach to spirocycle formation. nih.gov While not directly employing this compound, these methods illustrate the potential for complex spirocyclic architectures to be built upon similar aromatic scaffolds.

Medicinal Chemistry and Drug Discovery Applications

Role as a Key Intermediate and Synthetic Precursor

The significance of 4-amino-3-fluoro-N-methylbenzamide in medicinal chemistry is underscored by its role as a pivotal precursor in the synthesis of complex and highly effective therapeutic agents. Its structural features make it an ideal starting point for constructing molecules with specific biological activities.

Precursor for Advanced Antiandrogen Drugs (e.g., Enzalutamide (B1683756)/MDV3100)

One of the most notable applications of this compound is its use as a key intermediate in the synthesis of Enzalutamide (formerly known as MDV3100), a potent second-generation nonsteroidal antiandrogen. nih.govgoogle.comepo.org Enzalutamide is a critical medication for the treatment of castration-resistant prostate cancer. nih.govderpharmachemica.com

The synthesis of Enzalutamide often involves the reaction of this compound with other chemical entities. mdpi.comnih.gov For instance, a common synthetic route involves reacting it with acetone (B3395972) cyanohydrin to form an α-amino nitrile, which is then further reacted with an isothiocyanate to construct the core thiohydantoin structure of Enzalutamide. mdpi.comnih.gov The fluorine atom at the 3-position of the benzamide (B126) ring is a critical feature that contributes to the drug's high efficacy and distinct pharmacological profile. elifesciences.orgnih.gov

Several synthetic strategies for Enzalutamide highlight the importance of this compound. One approach begins with the conversion of 4-bromo-2-fluorobenzoic acid to its corresponding acid chloride, followed by amidation to form an N-methyl amide. chemicalbook.com Subsequent reactions, including a key coupling step, lead to the formation of the final drug molecule. chemicalbook.com Another method involves the direct condensation of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. chemicalbook.com

The following table outlines a simplified synthetic pathway to Enzalutamide, emphasizing the role of this compound.

| Step | Reactants | Key Transformation | Resulting Intermediate/Product |

| 1 | This compound, Acetone cyanohydrin | Strecker reaction | 4-((2-cyanopropan-2-yl)amino)-2-fluoro-N-methylbenzamide |

| 2 | Intermediate from Step 1, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Thiohydantoin formation | Enzalutamide |

Building Block for Novel Therapeutic Agents

Beyond its role in Enzalutamide synthesis, this compound serves as a versatile building block for the creation of new therapeutic agents targeting a range of diseases. Its chemical structure, featuring an amino group, a fluorine atom, and a methylbenzamide moiety, provides multiple points for modification, allowing for the exploration of diverse chemical spaces and the development of compounds with novel biological activities. This compound is frequently used in chemical synthesis to create a variety of other compounds for drug discovery.

Structure-Activity Relationships (SAR) Studies of Benzamide Derivatives

The benzamide scaffold, with this compound as a key example, has been extensively studied to understand how structural modifications influence biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drugs.

SAR in Androgen Receptor Antagonism

In the context of androgen receptor (AR) antagonism, SAR studies have revealed key structural features of benzamide derivatives that are essential for their activity. For instance, in the development of AR antagonists, the presence and position of substituents on the benzamide ring significantly impact potency. nih.govelsevierpure.com Studies on bis-benzamides have shown that a nitro group at the N-terminus is crucial for biological activity. nih.govelsevierpure.comnih.gov Furthermore, modifications to the side chains can lead to highly potent compounds that inhibit the interaction between the androgen receptor and its coactivator proteins. nih.govelsevierpure.com

The following table summarizes key SAR findings for benzamide derivatives as androgen receptor antagonists.

| Structural Modification | Impact on Activity | Reference |

| N-terminal nitro group | Essential for biological activity | nih.govelsevierpure.comnih.gov |

| C-terminal methyl ester or primary carboxamide | Can be tolerated | nih.govelsevierpure.com |

| Alkyl group side chains | Can significantly enhance antiproliferative activity | elsevierpure.com |

SAR in Kinase Inhibition (e.g., c-Met kinase, TYK2 kinase)

Benzamide derivatives have also emerged as potent inhibitors of various kinases, which are critical targets in cancer therapy.

c-Met Kinase: SAR studies of 4-(pyridin-4-yloxy)benzamide derivatives as c-Met kinase inhibitors have demonstrated that modifications to different parts of the molecule can significantly enhance inhibitory activity. mdpi.comsci-hub.se For instance, the introduction of a 1,2,3-triazole fragment and specific substituents on the terminal benzene (B151609) ring can improve antitumor activity. mdpi.com The modification of the amide with a morpholine (B109124) group has also been shown to be beneficial. sci-hub.se

TYK2 Kinase: In the development of TYK2 inhibitors for autoimmune diseases, SAR studies of 4-aminopyridine (B3432731) benzamide scaffolds have been instrumental. nih.gov Structure-based design has led to the discovery of modifications, such as the introduction of a 2,6-dichloro-4-cyanophenyl group or a (1R,2R)-2-fluorocyclopropylamide moiety, which improve both potency and selectivity for TYK2 over other Janus kinases (JAKs). nih.gov Further optimization of the benzamide nucleus has led to compounds with excellent in vivo efficacy. nih.gov

| Kinase Target | Key SAR Findings | Reference |

| c-Met | Introduction of a 1,2,3-triazole fragment and a morpholine group enhances activity. | mdpi.comsci-hub.se |

| TYK2 | 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications improve potency and selectivity. | nih.gov |

| TYK2 | Modifications at the 5-position of the benzoic acid nucleus can impact metabolic stability. | nih.gov |

SAR in G protein-coupled Receptor (GPCR) Modulation (e.g., GPR52 agonists, mGluR1 antagonists)

The versatility of the benzamide scaffold extends to the modulation of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes.

GPR52 Agonists: SAR studies of benzamide derivatives as agonists for the orphan receptor GPR52 have led to the identification of potent and selective compounds. nih.govnih.govchemrxiv.org Optimization of a lead compound by modifying the benzamide ring and other parts of the molecule resulted in agonists with improved potency and efficacy. nih.govchemrxiv.orgutmb.edu For example, the introduction of a 1,2,4-triazole (B32235) derivative to the 4-azolylbenzamide core led to a compound with excellent bioavailability. nih.gov

mGluR1 Antagonists: Benzamide derivatives have also been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). acs.orgopenmedicinalchemistryjournal.com SAR studies have shown that substitutions on the benzamide ring can significantly impact potency. For instance, 3-substituted derivatives of certain benzamide series demonstrated excellent potency as mGluR1 antagonists. acs.org

SAR in Antimicrobial/Antitubercular Activity

The structure-activity relationship (SAR) for the benzamide scaffold is a critical area of study in the development of new antimicrobial and antitubercular agents. The specific arrangement of functional groups on this compound—the 4-amino group, the 3-fluoro substituent, and the N-methyl amide—each plays a potential role in its biological activity.

Studies on other benzamide derivatives provide valuable insights. For instance, in a series of N-benzoyl-2-hydroxybenzamides screened for antiprotozoal activity, modifications to the benzoyl ring significantly impacted efficacy. While not a direct analogue, this highlights the sensitivity of the benzamide scaffold to substituent changes. nih.gov Similarly, research on meta-amido bromophenols as antitubercular agents revealed that a 4-substitution on the phenyl ring was indispensable for activity, with bromine being uniquely effective, likely due to its specific steric and electronic properties. jst.go.jp This underscores the importance of the type and position of halogen substituents.

The amino group at the 4-position is also a key feature. In studies of other benzamide-based structures, the presence of an amino group has been shown to be important for activity. tandfonline.com The N-methyl group on the amide linker can influence the molecule's conformation and its ability to act as a hydrogen bond donor, which are critical for interaction with biological targets. tandfonline.com

| Structural Feature | Potential SAR Contribution | Supporting Evidence from Related Compounds |

| Benzamide Core | Serves as a foundational scaffold for inhibitor design. | Widely used in inhibitors targeting various enzymes and pathogens. tandfonline.comtandfonline.commdpi.comnih.gov |

| 3-Fluoro Substituent | Modulates electronic properties, metabolic stability, and binding interactions. | Halogen substitution is critical for activity in other antitubercular benzamides. jst.go.jp |

| 4-Amino Group | Can act as a key hydrogen bond donor and influence ring electronics. | Amino groups are often crucial for the activity of benzamide-based agents. tandfonline.com |

| N-Methyl Amide | Affects solubility, conformation, and hydrogen bonding capacity. | Amide modifications are a key strategy in optimizing benzamide inhibitors. mdpi.com |

Lead Optimization and Design Strategies

Scaffold Modification and Substitution Patterns

Lead optimization of a compound like this compound would involve systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies focus on altering the core scaffold and exploring different substitution patterns.

Scaffold Modification: One approach is to replace the central benzamide moiety with a bioisostere—a group with similar physical or chemical properties. For example, in the pursuit of anthelmintics, researchers replaced the amide group in Wact-11, a nematicidal benzamide, with groups like thioamides, ureas, and esters to probe the importance of the amide linker for activity. mdpi.com A similar strategy could be applied to this compound to determine if the amide bond is essential or if it can be replaced to improve properties like metabolic stability. Another approach involves developing agents based on entirely different but functionally related scaffolds, such as the acylated reduced amide scaffold, which has shown broad-spectrum antibacterial activity. nih.gov

Substitution Patterns: The pattern of substitution on the phenyl ring is a critical determinant of activity. In a study on glioblastoma agents, it was found that electron-withdrawing groups on the benzamide moiety, including fluoro substituents, tended to reduce activity, whereas electron-donating groups contributed positively. nih.gov This is a crucial consideration for the this compound structure, where the fluorine is an electron-withdrawing group. Further optimization might involve:

Positional Isomers: Moving the fluoro group to the 2- or 5-position to assess the impact on target interaction.

Alternative Halogens: Replacing fluorine with chlorine or bromine to evaluate how size and electronegativity affect activity.

Additional Substituents: Adding other small alkyl or polar groups to the ring to probe for additional binding pockets in the target enzyme.

For antitubercular quinolone derivatives, modifying substituents at the para- or meta-positions of a phenyl ring led to significant changes in activity, with some substitutions causing a clear loss of potency while others enhanced it. rsc.org This highlights the fine-tuning possible through substitution pattern analysis.

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) is a rational approach to lead optimization that relies on knowledge of the 3D structure of the biological target. If the molecular target of this compound were known (e.g., an essential enzyme in Mycobacterium tuberculosis), SBDD would be a powerful tool for developing more potent analogues.

The process typically involves:

Target Identification and Crystallization: Determining the protein target and obtaining its 3D structure, often in complex with the initial inhibitor, via X-ray crystallography.

Molecular Docking: Using computational software to predict the binding mode of this compound within the active site of its target. This was successfully used to study benzamide analogs as potential anthelmintics by docking them into a homology model of C. elegans complex II. mdpi.com

Rational Design: Analyzing the docked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and areas for improvement. For example, if a nearby pocket is unoccupied, the molecule can be modified to include a functional group that fills it, potentially increasing binding affinity.

Iterative Synthesis and Testing: Synthesizing the newly designed compounds and evaluating their biological activity, feeding the results back into the design cycle.

This methodology has been effectively applied to optimize inhibitors for various targets. For instance, SBDD was used to guide modifications of a 4-aminopyridine benzamide scaffold to develop potent and selective TYK2 kinase inhibitors. nih.gov Similarly, in the design of inhibitors for the M. tuberculosis enzyme InhA, researchers used the crystal structure of the enzyme complexed with a benzamide inhibitor to create 3D models and develop a quantitative structure-activity relationship (QSAR) to screen a virtual library of new, more potent analogs. nih.gov

Biological Activity and Pharmacological Investigations

Anticancer Activities and Mechanisms of Action

While direct anticancer activity for 4-amino-3-fluoro-N-methylbenzamide has not been documented, its chemical structure is incorporated into the design of novel compounds investigated for their potential in oncology.

Activity against Prostate Cancer (Castration-Resistant Prostate Cancer, CRPC)

There is no available data from studies evaluating the direct activity of this compound against prostate cancer or castration-resistant prostate cancer (CRPC). However, the compound has been used as a reactant in the synthesis of azaindoline derivatives, which are being explored for the treatment of solid tumors, including prostate cancer. google.comijcce.ac.ir

Inhibition of Cancer Cell Proliferation (e.g., HepG2, HCT116)

No studies were found that specifically tested the inhibitory effects of this compound on the proliferation of cancer cell lines such as HepG2 (liver carcinoma) or HCT116 (colorectal carcinoma). Its utility is documented as a starting material in the synthesis of new chemical entities, such as menin-MLL interaction inhibitors, which are then tested for their anti-proliferative effects in other cancer cell lines like those for leukemia. rsc.org

Antiangiogenic Effects and Apoptosis Induction in Cancer Cells

There is no available research demonstrating that this compound induces apoptosis or possesses antiangiogenic effects. The investigation of such mechanisms is typically conducted on the final, more complex compounds synthesized from this intermediate.

Modulation of Androgen Receptor Activity and Signaling Pathways

Direct modulation of the androgen receptor by this compound has not been reported. This contrasts with its isomer, 4-amino-2-fluoro-N-methylbenzamide, which is a well-documented key intermediate in the synthesis of potent androgen receptor antagonists like Enzalutamide (B1683756). bldpharm.com

Kinase Inhibitory Mechanisms (e.g., TYK2, c-Met)

There is no evidence to suggest that this compound acts as a direct inhibitor of kinases such as Tyrosine Kinase 2 (TYK2) or c-Met. Benzamide (B126) derivatives, more broadly, have been investigated as kinase inhibitors, but specific data for this compound is absent from the literature. researchgate.net

Neuropharmacological Applications

No studies or reports were identified that investigate or suggest any neuropharmacological applications for this compound.

Data Tables

Due to the absence of published research on the direct biological activity of this compound, no data tables of its pharmacological effects can be generated.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Modulation

Metabotropic glutamate receptor 1 (mGluR1) is a class C G protein-coupled receptor (GPCR) that plays a crucial role in synaptic transmission and is implicated in several neuropsychiatric disorders, including anxiety, mood disorders, and epilepsy. nih.gov The seven-transmembrane (7TM) domain of mGluR1 is a key target for allosteric modulators. nih.govresearchgate.net

Derivatives of this compound have been identified as potent allosteric modulators of mGluR1. For instance, the compound 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM) is a selective negative allosteric modulator (NAM) of mGluR1. nih.govrndsystems.com In vitro studies have shown that FITM has a high affinity for mGluR1 with an IC50 value of 5.1 nM. rndsystems.com Its selectivity for mGluR1 is over 1300-fold higher than for other metabotropic glutamate receptors like mGluR5, mGluR2, and mGluR8. rndsystems.com

Another related compound, [11C]FIMX, which is a radiolabeled version of 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide, has been developed as a positron emission tomography (PET) radioligand for imaging mGluR1 in the brain. nih.gov This allows for the in vivo quantification of mGluR1, which is valuable for both neuropsychiatric research and drug development. nih.gov

Table 1: In Vitro Activity of FITM at Metabotropic Glutamate Receptors

| Receptor | IC50 Value |

|---|---|

| mGluR1 | 5.1 nM |

| mGluR5 | 7 µM |

| mGluR2 | >10 µM |

| mGluR8 | >10 µM |

Data sourced from R&D Systems rndsystems.com

GPR52 Agonism for Neuropsychiatric Disorders

GPR52 is an orphan G protein-coupled receptor that is predominantly expressed in the brain, particularly in the striatum. nih.gov It is considered a promising therapeutic target for various central nervous system disorders. nih.gov Studies have indicated that GPR52 agonists may possess antipsychotic-like properties. nih.gov

While direct studies on this compound as a GPR52 agonist are limited, the broader class of benzamide derivatives is being explored for this purpose. Research into GPR52 has led to the identification of potent agonists that show potential for treating neuropsychiatric conditions. nih.gov The activation of GPR52 is thought to modulate cAMP-mediated signaling pathways, which could be beneficial in disorders like schizophrenia. nih.gov Further optimization of lead compounds is ongoing to improve their potency, efficacy, and brain exposure. nih.gov

Potential in Antidepressant and Anxiolytic Activity

The modulation of receptors like mGluR1 is closely linked to the regulation of mood and anxiety. nih.gov Compounds that act as antagonists at mGluR1 have shown potential for both antidepressant and anxiolytic effects in preclinical models. uit.no For example, the mGluR1 antagonist FITM has been shown to antagonize methamphetamine-induced locomotion in mice, a model used to screen for antipsychotic activity. rndsystems.com

The development of drugs targeting metabotropic glutamate receptors is an active area of research for new antidepressant and anxiolytic therapies. ed.ac.uk While direct evidence for this compound itself is not extensively documented in this context, its derivatives that modulate mGluR1 are of significant interest for their potential to treat mood and anxiety disorders. nih.gov

Other Therapeutic Potential

Anti-inflammatory Applications

Some derivatives of 4-amino-3-fluorobenzamide (B1611203) have been investigated for their potential anti-inflammatory properties. google.comalfa-chemical.com The inclusion of a fluorine atom in a molecule can alter its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its biological activity. researchgate.net While specific studies on the anti-inflammatory effects of this compound are not widely available, related benzamide structures are being explored in this therapeutic area. google.com

Antiepileptic Applications

Given the role of mGluR1 in epilepsy, antagonists of this receptor are being investigated for their potential as antiepileptic drugs. nih.gov The modulation of glutamatergic signaling is a key mechanism for controlling neuronal excitability, and compounds that can temper this activity are of therapeutic interest. nih.gov Research on related amide derivatives has shown anticonvulsant activity in animal models of seizures. researchgate.net

Enzyme Inhibitory Activity

Derivatives of benzamide have been studied for their ability to inhibit various enzymes. For example, certain 3-fluoro-N-phenylbenzamide derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy. semanticscholar.org One such compound demonstrated significant antiproliferative activity against several tumor cell lines. semanticscholar.org This suggests that the benzamide scaffold, including fluorinated variants, has the potential for the development of enzyme inhibitors for various therapeutic applications.

Preclinical Research and Translational Studies

In Vitro Biological Evaluation

Despite a thorough search of scientific literature and databases, no specific data was found for the in vitro biological evaluation of 4-amino-3-fluoro-N-methylbenzamide according to the outlined assays.

Cell-Based Screening Assays (e.g., MTT assay)

No published studies detailing the results of cell-based screening assays, such as the MTT assay, for this compound were identified. Consequently, there is no available data on its cytotoxic or anti-proliferative effects against any cell lines.

Receptor Binding and Functional Assays

There is no available information in the public domain regarding the receptor binding profile or functional activity of this compound.

Enzyme Inhibition Assays

No data from enzyme inhibition assays for this compound has been published. Its potential to inhibit specific enzymes remains uncharacterized in available literature.

In Vivo Efficacy Studies in Animal Models

Consistent with the lack of in vitro data, there are no published reports on the in vivo efficacy of this compound in any animal models.

Evaluation in Tumor Models (e.g., colon cancer xenografts)

No studies were found that evaluated the anti-tumor efficacy of this compound in animal tumor models, including colon cancer xenografts.

Neurological and Psychiatric Disease Models (e.g., anxiolytic, antidepressant models)

There is no available research on the effects of this compound in animal models of neurological or psychiatric diseases.

PET Imaging Studies

Currently, there is no publicly available scientific literature detailing Positron Emission Tomography (PET) imaging studies conducted specifically with this compound. This includes studies on the distribution of mGluR1 in the monkey brain or any other PET-based research.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) modeling data for this compound are not available in the public domain. Such studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its effect on the body over time, have not been published.

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the N-methyl (CH₃) protons. The aromatic signals would exhibit complex splitting patterns (coupling) due to the influence of the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom, including the aromatic ring carbons, the carbonyl carbon, and the methyl carbon. The carbons in the vicinity of the fluorine atom would show characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can help in confirming its elemental composition. Techniques like electrospray ionization mass spectrometry (ESI-MS) would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass of 168.17 g/mol . google.com High-resolution mass spectrometry (HRMS) can further verify the exact molecular formula, C₈H₉FN₂O.

Table 1: Representative Spectroscopic Data for a Substituted Benzamide (B126) Derivative

| Technique | Description of Expected Data for 4-amino-3-fluoro-N-methylbenzamide |

|---|---|

| ¹H NMR | Signals for aromatic H, amine (NH₂), amide (NH), and methyl (CH₃) protons. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl (C=O), and methyl (CH₃) carbons. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z ≈ 169.18 |

Chromatographic Methods for Purity Assessment and Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of this compound and quantifying it in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

Stationary Phase: A C18 column is frequently used for the separation of benzamide derivatives. researchgate.netresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. researchgate.netderpharmachemica.com The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detection: A UV spectrophotometer is typically used as a detector, as the aromatic ring in the molecule absorbs UV light at a characteristic wavelength. researchgate.netresearchgate.net

The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification under specific conditions. By analyzing the area of the peak in the resulting chromatogram, the purity can be calculated by comparing it to the areas of any impurity peaks. For quantitative analysis, the peak area is compared to a calibration curve constructed from standards of known concentration. bbrc.in

Table 2: Typical RP-HPLC Conditions for Analysis of Benzamide Derivatives

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Buffer | researchgate.netderpharmachemica.com |

| Flow Rate | 1.0 mL/min | researchgate.netderpharmachemica.com |

| Detection | UV at specific wavelength (e.g., 258-277 nm) | researchgate.netderpharmachemica.com |

| Temperature | Ambient | bbrc.in |

Advanced Characterization Techniques (e.g., X-ray crystallography for derivatives)

For an absolute confirmation of molecular structure in three-dimensional space, X-ray crystallography is the definitive technique. While this method requires a suitable single crystal, it provides precise data on bond lengths, bond angles, and the conformation of the molecule. This is particularly valuable for studying derivatives of this compound.

The analysis of benzamide derivatives by X-ray diffraction has revealed key structural features, such as the formation of hydrogen-bonded dimers and other intermolecular interactions that dictate the crystal packing. nih.govosti.gov Fluorine substitution, in particular, has been shown to influence and, in some cases, suppress disorder within the crystal lattice of benzamides. osti.govacs.org

The crystal structure determination involves the following:

Growing a high-quality single crystal of the compound.

Exposing the crystal to an X-ray beam and collecting the diffraction pattern data. acs.org

Solving the structure to determine the arrangement of atoms in the crystal's unit cell.

This technique is crucial for understanding structure-activity relationships, as the precise 3D arrangement of atoms can influence a molecule's biological interactions.

Table 3: Example Crystal Data for a Benzamide Derivative

| Parameter | Example Value (for a related benzamide) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.694 |

| b (Å) | 12.117 |

| c (Å) | 14.482 |

| **β (°) ** | 100.01 |

| Z (molecules/unit cell) | 4 |

Data is for N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaimnobenzamide and is illustrative of the type of data obtained. oup.com

Method Development and Validation for Analytical Research

For quantitative applications, such as determining the concentration of this compound in a sample, it is essential to develop and validate the analytical method. Validation ensures that the method is reliable, reproducible, and fit for its intended purpose, a process typically performed according to International Council for Harmonisation (ICH) guidelines. scispace.com

The validation of an analytical method, such as an HPLC assay, involves testing several key parameters:

Linearity: Demonstrates that the method's response (e.g., peak area) is directly proportional to the analyte concentration over a specific range. bbrc.in

Accuracy: Measures the closeness of the experimental value to the true value. It is often assessed through recovery studies by adding a known amount of the analyte to a sample matrix. bbrc.in

Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at different levels:

Repeatability (Intra-day precision): Variation within the same day and by the same analyst.

Intermediate Precision (Inter-day precision): Variation on different days, or with different analysts or equipment. bbrc.in

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.com

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate), providing an indication of its reliability during normal usage. scispace.com

Table 4: Example Validation Parameters for a Related Benzamide (Cinitapride) via HPLC

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 3 - 15 µg/mL | derpharmachemica.com |

| Correlation Coefficient (r²) | 0.999 | derpharmachemica.com |

| Accuracy (% Recovery) | 99.2 - 102.9% | derpharmachemica.com |

| LOD | 0.223 µg/mL | derpharmachemica.com |

| LOQ | 0.675 µg/mL | derpharmachemica.com |

Computational Studies and Molecular Modeling

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mode of ligands to their protein targets.

Docking studies have been employed to analyze how derivatives containing the N-methylbenzamide moiety interact with their target proteins. For instance, in the development of inhibitors for Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration, molecular docking was used to understand the binding of compounds within the kinase domain. mdpi.com These studies identified key interactions between the ligand and amino acid residues such as I428, V436, M499, L501, C502, G505, L553, G563, D564, and L567, all of which were found to be within 4 Å of the ligand atoms and contributed significantly to the binding affinity. mdpi.com Similarly, docking simulations were essential in the design of inhibitors for the Anaplastic Lymphoma Kinase (ALK), where the inhibitor's structure, incorporating a 4-fluoro-N-methylbenzamide fragment, was optimized to fit into the kinase's binding site. pdbj.org High-throughput docking using large commercial databases has also been utilized to identify novel and structurally diverse modulators for targets like the mGluR5 receptor. nih.gov

Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new ligands. This approach was successfully applied in the development of potent macrocyclic inhibitors of ALK, where a 4-fluoro-N-methylbenzamide derivative was part of the final complex structure. pdbj.org By combining SBDD with optimization of physical and lipophilic properties, researchers developed inhibitors with broad-spectrum potency against ALK-resistant mutations and favorable central nervous system absorption, distribution, metabolism, and excretion (ADME) properties. pdbj.org

In another example, computer-guided structural modeling was used to understand and overcome drug resistance. elifesciences.org When the antiandrogen enzalutamide (B1683756) began to fail due to a mutation (F876L) in the androgen receptor (AR), structural models of the drug-receptor complex provided a powerful tool. elifesciences.org These models explained how the mutation altered the binding and converted the drug into an agonist, and guided the rational design of new compounds to inhibit the mutated receptor effectively. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) provide detailed insights into the steric and electrostatic interactions between a ligand and its receptor.

A 3D-QSAR study was conducted on a series of 125 Focal Adhesion Kinase (FAK) inhibitors, many of which featured the N-methylbenzamide scaffold. mdpi.com This analysis provided crucial information for optimizing the inhibitors. mdpi.com The models were developed by aligning the compounds over a common core structure within the FAK binding pocket. mdpi.com The resulting SAR diagram indicated that at the R3 position of the N-methylbenzamide, non-steric, hydrogen-bond donor, and electropositive chemical groups would be advantageous for improving the inhibitory effects. mdpi.com This information highlights potential sites for chemical modification to enhance the binding affinity for FAK. mdpi.com

| QSAR Model Parameter | Value | Description |

| CoMFA q² | 0.612 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| CoMFA r² | 0.897 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |

| CoMSIA q² | 0.625 | Cross-validated correlation coefficient for the CoMSIA model. |

| CoMSIA r² | 0.911 | Non-cross-validated correlation coefficient for the CoMSIA model. |

| Field Contributions | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | The different molecular fields considered in the 3D-QSAR analysis to explain activity. |

This table represents typical parameters from a 3D-QSAR study, based on findings for FAK inhibitors containing the N-methylbenzamide moiety. mdpi.com

Prediction of Biological Activity and ADME Properties

The prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is a critical step in early-stage drug discovery. frontiersin.orgmdpi.com In silico tools and online platforms like SwissADME and ADMETlab 2.0 are widely used for this purpose. frontiersin.orgresearchgate.netsciensage.info These platforms use computational models to predict a wide range of pharmacokinetic and toxicological properties. frontiersin.org

For derivatives and analogues of core structures like 4-amino-3-fluoro-N-methylbenzamide, these predictive tools are invaluable. frontiersin.org They can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and metabolism by cytochrome P450 enzymes. frontiersin.orgmdpi.com For example, in the design of novel therapeutics for prostate cancer, ADME properties were calculated for designed analogues to ensure they possessed favorable pharmacokinetic profiles, including proper distribution and metabolism. frontiersin.org The prediction of drug-likeness, often based on rules like Lipinski's Rule of Five, helps to filter out compounds with potentially poor oral bioavailability or other undesirable properties. mdpi.com

| ADME Property | Predicted Value/Range | Significance in Drug Design |

| Human Intestinal Absorption (HIA) | >70% | High absorption is desirable for orally administered drugs. mdpi.com |

| Caco-2 Permeability | Variable | Predicts intestinal absorption rate. |

| Blood-Brain Barrier (BBB) Permeability | Variable | Crucial for CNS-targeting drugs. pdbj.orgsciensage.info |

| Plasma Protein Binding (PPB) | Variable | Affects the free concentration of the drug available to act. frontiersin.org |

| CYP450 Inhibition | Low | Low inhibition of key metabolizing enzymes is preferred to avoid drug-drug interactions. frontiersin.org |

| Toxicity | Low | Predictions for mutagenicity, carcinogenicity, etc., help to flag potentially harmful compounds early. sciensage.info |

This table shows key ADME/Tox properties predicted in silico for drug candidates, based on general methodologies described in the cited literature. pdbj.orgfrontiersin.orgmdpi.comsciensage.info

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. tandfonline.com This approach, combined with virtual ligand design, allows for the rapid exploration of chemical space to find novel inhibitors. uni-halle.de

The process often begins with the generation of a pharmacophore model, which defines the essential three-dimensional features required for biological activity. tandfonline.com This model is then used to screen databases containing millions of compounds to find "hits" that match the pharmacophore. nih.govtandfonline.com These hits are then subjected to further filtering based on drug-likeness and molecular docking to predict their binding affinity and orientation in the target's active site. tandfonline.com This integrative in silico approach facilitates the early-stage evaluation of biological potential before committing to chemical synthesis and experimental testing. researchgate.net For instance, employing various in silico methods, novel diaminopyrimidines were pursued as inhibitors for PKMYT-1, a kinase linked to various cancers. uni-halle.de

Patent Landscape and Intellectual Property in Relation to Research

Overview of Patents Citing 4-Amino-3-fluoro-N-methylbenzamide

While not a widely cited compound in its own right, this compound appears in patent literature primarily as an intermediate or a reference compound in the development of other proprietary molecules. Analysis of patent databases reveals its inclusion in broader claims covering a class of related chemical structures.

For instance, the World Intellectual Property Organization patent WO2014056871A1, assigned to Hoffmann-La Roche, lists "this compound" within its description. google.com The patent focuses on azaindoline derivatives as potential therapeutic agents, particularly for cancer treatment. google.com The inclusion of this compound suggests its relevance as a potential building block or a structurally related compound within the scope of their research. The PubChem database also indicates that the chemical structure of this compound is referenced in several patents, highlighting its role in the broader landscape of chemical invention. nih.gov

Table 1: Patents Citing this compound

| Patent Number | Title/Focus | Assignee | Relevance of Citation |

|---|

Patents Covering Synthetic Methods and Process Optimization for Related Compounds

The patent literature provides significant insight into the manufacturing processes of structurally similar and commercially important compounds. While patents specifically for the synthesis of this compound are not prominent, numerous patents detail the preparation of related fluoro-benzamide derivatives, which often face similar synthetic challenges.

A notable example is the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the prostate cancer drug enzalutamide (B1683756). google.com Chinese patent CN103304439B describes a method for its preparation starting from 2-fluoro-4-nitrotoluene (B45272). google.com This patent highlights a cleaner production process using Pd/C catalytic hydrogenation, which achieves a high yield (over 98%) and purity, and allows for the recycling of the catalyst and organic solvents. google.com This method is presented as an improvement over older techniques that used iron powder in acidic conditions, which generated significant wastewater and resulted in lower product yield and purity. google.com

Further process optimization is a common theme in the patent literature. US patent application US20170190670A1 discloses an improved process for preparing enzalutamide, focusing on the synthesis of the intermediate 4-bromo-2-fluoro-N-methyl benzamide (B126). google.com The inventors identified that using ether or ester solvents during the condensation step leads to a purer product, avoiding issues seen with previously reported solvents like N,N-Dimethylformamide (DMF), which could lead to product decomposition and poor yields. google.com Similarly, Chinese patent CN101503372A addresses the need for high-quality fluoro-benzamide compounds by proposing a new preparation method that involves developing a highly selective fluoro-benzonitrile synthesis technique followed by optimized alkaline hydrolysis conditions. google.com

These patents underscore the continuous effort in process chemistry to develop more efficient, cost-effective, and environmentally friendly synthetic routes for valuable pharmaceutical intermediates.

Table 2: Selected Patents for Synthetic Methods of Related Benzamides

| Patent Number | Title/Focus | Key Innovation |

|---|---|---|

| CN103304439B | Preparation method of 4-amino-2-fluoro-N-methylbenzamide | Use of Pd/C catalytic hydrogenation for a cleaner process with higher yield and purity. google.com |

| US20170190670A1 | Improved process for the preparation of enzalutamide | Use of specific solvents (ethers/esters) to improve purity and yield of the 4-bromo-2-fluoro-N-methyl benzamide intermediate. google.com |

| CN101503372A | Preparation of fluoro benzamide compound | Proposes a new method for high-quality fluoro-benzamides via highly selective synthesis and optimized hydrolysis. google.com |

Patents on Benzamide-Containing Therapeutic Agents

The benzamide moiety is a well-established scaffold in medicinal chemistry, featured in a wide array of therapeutic agents. The versatility of the benzamide structure allows for the fine-tuning of pharmacological properties, leading to its presence in drugs targeting a diverse range of diseases.

The patent literature is rich with examples of benzamide derivatives developed for various therapeutic applications. For instance, US patent US6638951B1 covers benzamide derivatives designed to enhance gastrointestinal tract motility. google.com European patent EP0869124B1 describes benzamide derivatives with anti-ulcer and antibacterial activity, specifically against Helicobacter pylori. googleapis.com

In the field of oncology, benzamide structures are crucial. The drug enzalutamide, a non-steroidal androgen receptor antagonist for prostate cancer, is chemically known as 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide. epo.org Its complex structure incorporates a fluorinated benzamide component, and its synthesis is the subject of numerous process patents. epo.org

Beyond these examples, patents describe benzamide derivatives as insecticides (US-6642379-B1) nih.gov, phosphodiesterase inhibitors for conditions like asthma (US5712298A) google.com, and antagonists for metabotropic glutamate (B1630785) receptors, which are targets for neurological disorders. sciencescholar.us This broad patent coverage demonstrates the enduring importance of the benzamide core in the discovery of new bioactive molecules.

Table 3: Examples of Patents for Benzamide-Containing Therapeutic Agents

| Patent Number | Therapeutic Area/Application | Description of Invention |

|---|---|---|

| US6638951B1 | Gastroenterology | Novel benzamide derivatives with an excellent enhancing effect on gastrointestinal tract motility. google.com |

| EP0869124B1 | Gastroenterology/Infectious Disease | Benzamide derivatives possessing antibacterial activity against Helicobacter pylori and an anti-ulcer effect. googleapis.com |

| EP 3717457 B1 | Oncology | Describes the chemical structure and synthesis of Enzalutamide, a benzamide-containing androgen receptor antagonist for prostate cancer. epo.org |

| US-6642379-B1 | Agrochemical | Benzamide derivatives and their use as insecticides for agricultural and horticultural purposes. nih.gov |

| US5712298A | Pulmonology/Immunology | Fluoroalkoxy-substituted benzamides that act as cyclic nucleotide phosphodiesterase inhibitors. google.com |

Importance of Patent Information in Drug Discovery Research

Patent literature is an indispensable resource in drug discovery and development. patentskart.com Patents provide a framework that encourages innovation by granting inventors exclusive rights for a limited time, which allows pharmaceutical companies to recoup the substantial investments required for research and development. nih.govifpma.org The revenue generated from a patented drug is often reinvested to fund the next generation of innovative therapies.

Beyond the economic incentives, the information contained within patents is a critical source of competitive intelligence and scientific knowledge. tandfonline.com Researchers and medicinal chemists regularly monitor patent alerts to stay informed about the activities of competitors. tandfonline.com This practice helps to avoid redundant research efforts and can spark new ideas for chemical designs. tandfonline.com The disclosure of new biological targets and chemical matter in patent applications, which typically publish 18 months after filing, offers an early glimpse into emerging therapeutic strategies and the competitive landscape. tandfonline.com

Analyzing the patent landscape allows companies to identify promising research areas, understand disease mechanisms more deeply, and make strategic decisions about their own research portfolios. tandfonline.com This strategic analysis is crucial for developing both first-in-class and best-in-class drugs, ultimately fostering competition that can lead to improved medicines and potential cost reductions for patients. tandfonline.com In essence, the patent system creates a cycle of innovation, disclosure, and competition that drives the entire pharmaceutical industry forward.

Future Directions and Research Gaps

Elucidation of Detailed Mechanisms of Action for Identified Biological Activities

While 4-amino-3-fluoro-N-methylbenzamide serves as a building block, the complex molecules derived from it have shown significant biological activity. A primary research gap is the full elucidation of their precise mechanisms of action. For instance, benzamide (B126) derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. nih.gov Studies on these derivative compounds have shown they can induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. nih.gov

Future research will necessitate advanced biochemical and cellular assays to pinpoint the exact binding interactions and downstream signaling pathways affected by these molecules. Understanding these mechanisms is critical for explaining their efficacy and for identifying potential off-target effects. For example, molecular docking studies have been used to visualize how these compounds fit into the catalytic pocket of their target enzymes, but these computational models require experimental validation. nih.gov

Further Structural Optimization for Improved Efficacy and Selectivity

The benzamide scaffold is highly amenable to structural modification, a key advantage in medicinal chemistry. mdpi.compnrjournal.com Ongoing research focuses on the synthesis of new analogs to improve potency and, crucially, selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are central to this effort, systematically altering parts of the molecule to observe the impact on biological activity.

For example, research into novel PARP-1 inhibitors based on a benzamide scaffold demonstrated that specific modifications could significantly enhance anticancer activity. nih.gov One study showed that compound 13f , a derivative, exhibited a potent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM and strong activity against HCT116 cancer cells (IC₅₀ = 0.30 μM). nih.gov This highlights the potential for discovering highly active compounds through systematic structural changes.

Interactive Table: Below is a conceptual table illustrating how structural changes in a hypothetical series of benzamide derivatives might influence inhibitory activity against a target like PARP-1, based on findings in the field. nih.gov

| Compound | R1 Group | R2 Group | PARP-1 IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) |

| Lead Compound | -H | -Phenyl | 15.0 | 8.5 |

| Derivative A | -F | -Phenyl | 10.2 | 5.1 |

| Derivative B | -H | -Pyridyl | 8.5 | 3.2 |

| Optimized Lead (e.g., 13f) | -F | -Substituted Phenyl | 0.25 | 0.30 |

This table is illustrative, based on principles from cited research, to show the impact of structural optimization.

Future work will continue to explore substitutions on the phenyl ring and modifications to the amide group to enhance interactions with the target protein, thereby improving efficacy and reducing the potential for binding to other, unintended targets. pnrjournal.com

Exploration of Novel Therapeutic Targets for Benzamide Scaffolds

The versatility of the benzamide scaffold makes it a promising candidate for developing inhibitors against a wide array of therapeutic targets beyond its established roles. ufrj.br Researchers are actively exploring its potential in new disease areas by screening benzamide-based compound libraries against different enzymes and receptors.

Current and emerging targets for benzamide derivatives include:

Kinases: Various kinase enzymes, such as c-Met and Anaplastic Lymphoma Kinase (ALK), are implicated in cancer progression. pdbj.orggoogle.com Derivatives of fluorobenzamides are being investigated as kinase inhibitors for cancer therapy. google.com

Cholinesterases: In the context of neurodegenerative diseases, benzamide derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Metabotropic Glutamate (B1630785) Receptors (mGluR1): Fluorinated N-methylbenzamide derivatives have been developed as PET imaging agents for mGluR1, which is implicated in neuropsychiatric disorders. This demonstrates the scaffold's utility for creating diagnostic tools as well as therapeutics. researchgate.netnih.gov

PARP-1: As mentioned, this remains a key target in oncology, with new benzamide structures showing promise. nih.govresearchgate.net

The "privileged scaffold" concept suggests that the benzamide core can be adapted to interact with numerous biological targets, and future research will undoubtedly uncover new applications for this versatile chemical structure. ufrj.br

Development of Advanced Synthetic Routes for Scalable Production

As promising lead compounds are identified, the development of efficient, scalable, and environmentally friendly synthetic methods becomes paramount. Traditional methods for creating amide bonds can suffer from poor atom economy. researchgate.net Research is therefore focused on modern synthetic strategies.

Advanced approaches for synthesizing benzamides and their intermediates include:

Solid-Phase Synthesis: An efficient solid-phase method has been developed to produce libraries of tris-benzamides, which can mimic protein structures like α-helices. This allows for the rapid generation of diverse compounds for screening. acs.org

Catalysis Innovation: New catalytic systems are being explored, such as using Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, which offers a green and rapid method for benzamide synthesis. researchgate.net Metal-organic frameworks (MOFs) are also being used as reusable heterogeneous catalysts for amidation reactions. mdpi.com

Future efforts will focus on refining these methods to reduce costs, minimize the use of hazardous reagents, and ensure the synthesis can be scaled up for industrial production.

Comprehensive Preclinical Characterization for Promising Lead Compounds

Once a benzamide derivative shows high potency and selectivity in initial screenings, it must undergo comprehensive preclinical characterization. This stage is critical to assess its potential as a viable drug candidate before any human trials.

This characterization includes a range of studies:

In Vitro Assays: Detailed investigation into the compound's effects on various cancer cell lines, including colony formation and cell migration assays. nih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This includes assessing its stability in plasma and the identity of its metabolites. nih.gov

In Vivo Efficacy Models: Testing the compound in animal models of disease (e.g., xenograft models for cancer) to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Preliminary Safety and Toxicology: Assessing the compound's effect on normal cells to ensure a sufficient therapeutic window (selectivity for cancer cells over healthy cells). nih.gov For imaging agents, this includes biodistribution studies to see where the compound accumulates in the body. nih.gov

A significant research gap often lies in the translation from preclinical models to human subjects. Therefore, developing more predictive preclinical models and thoroughly characterizing lead compounds like those derived from this compound is essential for increasing the success rate of new drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。